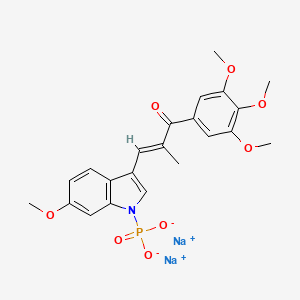

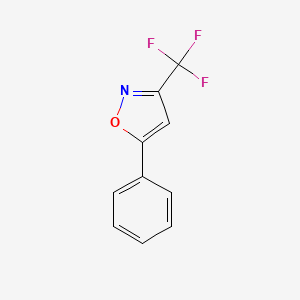

Isoxazole, 5-phenyl-3-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-phenyl-3-(trifluoromethyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. The trifluoromethyl group attached to the isoxazole ring significantly alters its chemical properties, making it a valuable compound in various fields such as medicinal chemistry, materials science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Cycloaddition Reaction: One common method for synthesizing 5-phenyl-3-(trifluoromethyl)isoxazole involves the cycloaddition reaction of trifluoromethyl nitrile oxide with phenyl-substituted alkynes.

Denitrogenative Cyclization: Another method involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of triethylamine (NEt3). This method allows for the synthesis of perfluoroalkylated isoxazoles.

Industrial Production Methods: Industrial production of 5-phenyl-3-(trifluoromethyl)isoxazole typically involves scaling up the aforementioned synthetic routes. The use of specialized equipment and safety protocols is essential due to the involvement of fluorine gas or other mineral-derived fluorines such as HF, SF4, SF6, or HOF .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-phenyl-3-(trifluoromethyl)isoxazole can undergo various substitution reactions, including C–H arylation, lithiation, and electrophile quenching.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

C–H Arylation: Typically involves the use of aryl bromides as coupling partners.

Lithiation: Requires the use of strong bases such as n-butyllithium (n-BuLi) to generate the lithiated intermediate.

Electrophile Quenching: Involves the addition of electrophiles such as alkyl halides to the lithiated intermediate.

Major Products:

Aryl-Substituted Isoxazoles: Formed through C–H arylation reactions.

Alkyl-Substituted Isoxazoles: Formed through lithiation and subsequent electrophile quenching.

Applications De Recherche Scientifique

Chemistry:

Building Blocks: Used as building blocks for the synthesis of more complex molecules in organic synthesis.

Fluorine Chemistry: The trifluoromethyl group imparts unique properties, making it valuable in the development of new fluorinated compounds.

Biology and Medicine:

Drug Discovery: Isoxazole derivatives, including 5-phenyl-3-(trifluoromethyl)isoxazole, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents

Industry:

Mécanisme D'action

The mechanism of action of 5-phenyl-3-(trifluoromethyl)isoxazole varies depending on its application. In medicinal chemistry, the compound often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or as agonists/antagonists of receptors like GABA receptors . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacological properties .

Comparaison Avec Des Composés Similaires

5-cyclopropyl-3-(trifluoromethyl)isoxazole: Another trifluoromethylated isoxazole with a cyclopropyl group instead of a phenyl group.

3,4,5-trisubstituted isoxazoles: Isoxazoles with various substituents at the 3, 4, and 5 positions.

Uniqueness:

Trifluoromethyl Group: The presence of the trifluoromethyl group in 5-phenyl-3-(trifluoromethyl)isoxazole imparts unique properties such as increased metabolic stability and altered electronic properties.

Phenyl Group: The phenyl group enhances the compound’s ability to participate in π-π interactions, which can be beneficial in drug-receptor binding.

Propriétés

Numéro CAS |

62847-45-4 |

|---|---|

Formule moléculaire |

C10H6F3NO |

Poids moléculaire |

213.16 g/mol |

Nom IUPAC |

5-phenyl-3-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-6-8(15-14-9)7-4-2-1-3-5-7/h1-6H |

Clé InChI |

UQLBVBMSKKAGAA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=NO2)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B12953174.png)

![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)

![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)

![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)

![(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B12953237.png)